Gem-Difluorination Reduces Piperidine Basicity by ΔpKa ≈ 7.8 Units vs. Unsubstituted Piperidine
The 4,4‑gem‑difluoro substitution in the piperidine core of this compound lowers the pKa of the ring nitrogen from approximately 11.0 (unsubstituted piperidine) to approximately 3.15 (4,4‑difluoropiperidine), representing a ΔpKa of roughly 7.85 units [1]. The measured ΔpKa of 3.14–3.15 for 4,4‑difluoropiperidine relative to its non‑fluorinated parent was confirmed in a systematic 2023 study of mono‑ and difluorinated saturated heterocyclic amines [1]. At physiological pH (7.4), piperidine is >99% protonated, while the 4,4‑difluorinated analog is predominantly neutral. This shift alters solubility, passive membrane permeability, and off‑target interactions with hERG and aminergic receptors. In the context of the target compound, the additional electron‑withdrawing Cbz carbamate on the 3‑amino group further attenuates basicity relative to 4,4‑difluoropiperidine itself.
| Evidence Dimension | Basicity (pKa of piperidine nitrogen) |
|---|---|
| Target Compound Data | Approximately 3.15 (measured for 4,4‑difluoropiperidine; target compound expected to be ≤ 3.15 due to additional Cbz group) |
| Comparator Or Baseline | Piperidine pKa = 11.0 (literature) |
| Quantified Difference | ΔpKa ≈ −7.85 |
| Conditions | Potentiometric titration; aqueous medium; Melnykov et al. 2023 |
Why This Matters
The >7-unit pKa reduction ensures the piperidine nitrogen is largely unprotonated at physiological pH, reducing off‑target aminergic receptor binding and improving CNS penetration potential relative to non‑fluorinated piperidine intermediates.
- [1] Melnykov KP, Nazar K, Smyrnov O, et al. Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 2023, 29(47), e202301383. DOI: 10.1002/chem.202301383 View Source
